molecular formula C21H22O6 B178970 Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester CAS No. 146063-25-4

Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester

Cat. No.: B178970
CAS No.: 146063-25-4
M. Wt: 370.4 g/mol
InChI Key: PEUDQALZZZOUAG-UHFFFAOYSA-N
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Description

This compound is a bis-epoxide-functionalized benzoic acid ester characterized by two 2-oxiranyl ethoxy groups. The structure comprises a central benzoic acid moiety esterified with a phenolic group, both substituted with ethoxy chains terminating in oxirane (epoxide) rings. The oxirane groups confer high reactivity, making the compound valuable in polymer chemistry as a cross-linking agent or precursor for epoxy resins. Its IUPAC name reflects the dual substitution pattern: the benzoic acid core is modified at the 4-position by a 2-(2-oxiranyl)ethoxy group, while the phenolic ester group is similarly substituted .

Properties

IUPAC Name

[4-[2-(oxiran-2-yl)ethoxy]phenyl] 4-[2-(oxiran-2-yl)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c22-21(15-1-3-16(4-2-15)23-11-9-19-13-25-19)27-18-7-5-17(6-8-18)24-12-10-20-14-26-20/h1-8,19-20H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUDQALZZZOUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCOC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389558
Record name 4-[2-(Oxiran-2-yl)ethoxy]phenyl 4-[2-(oxiran-2-yl)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146063-25-4
Record name 4-[2-(Oxiran-2-yl)ethoxy]phenyl 4-[2-(oxiran-2-yl)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxidation of Allyl Alcohol Derivatives

Allyl glycidyl ether serves as a starting material for hydrosilylation or epoxidation reactions. In a method adapted from polybutadiene functionalization, allyl glycidyl ether undergoes epoxidation using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. The reaction proceeds via electrophilic addition to the double bond, yielding a glycidyl ether with an oxirane ring.

Reaction Conditions :

  • m-CPBA : Allyl glycidyl ether molar ratio = 0.1–0.125 : 1.

  • Solvent: Dichloromethane or chloroform.

  • Temperature: 0–25°C.

  • Epoxidation efficiency: 8–10% functionalization.

Purification and Characterization

The product is purified via vacuum distillation to remove unreacted m-CPBA and characterized by ¹H NMR. Key signals include:

  • Oxirane protons: δ 3.1–3.4 ppm (multiplet).

  • Ethoxy methylene protons: δ 3.6–3.8 ppm.

Synthesis of 4-[2-(2-Oxiranyl)ethoxy]benzoic Acid

Alkylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is alkylated with 2-(2-oxiranyl)ethyl bromide under basic conditions:

Procedure :

  • Dissolve 4-hydroxybenzoic acid (1 equiv) in dimethylformamide (DMF).

  • Add potassium carbonate (2 equiv) and 2-(2-oxiranyl)ethyl bromide (1.2 equiv).

  • Heat at 80°C for 12 hours.

  • Acidify with HCl and extract with ethyl acetate.

Yield : 72–85%.

Ester Hydrolysis (If Applicable)

If a protecting group (e.g., methyl ester) is used during alkylation, hydrolysis is performed with NaOH in tetrahydrofuran (THF)/water (1:1) at 60°C for 4 hours.

Synthesis of 4-[2-(2-Oxiranyl)ethoxy]phenol

Following a parallel approach, 4-hydroxyphenol is alkylated with 2-(2-oxiranyl)ethyl bromide:

Optimized Conditions :

  • Solvent: Acetone.

  • Base: Potassium carbonate.

  • Temperature: 70°C, 10 hours.

  • Yield: 68–78%.

Esterification of Benzoic Acid and Phenol Derivatives

Acid Chloride Method

  • Convert 4-[2-(2-oxiranyl)ethoxy]benzoic acid to its acid chloride using thionyl chloride (SOCl₂) at reflux for 2 hours.

  • React the acid chloride with 4-[2-(2-oxiranyl)ethoxy]phenol in pyridine at 0°C.

  • Stir for 24 hours at room temperature.

Yield : 65–70%.

Carbodiimide Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

  • Dissolve acid (1 equiv), phenol (1.2 equiv), EDC (1.5 equiv), and DMAP (0.1 equiv) in dichloromethane.

  • Stir for 24 hours at 25°C.

  • Wash with NaHCO₃ and brine.

Yield : 75–82%.

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) :

    • Aromatic protons: δ 7.8–8.1 ppm (doublet, J = 8.5 Hz).

    • Oxirane protons: δ 3.1–3.4 ppm.

    • Ethoxy methylene: δ 4.1–4.3 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Ester carbonyl: 1740 cm⁻¹.

  • Epoxide ring: 840 cm⁻¹.

Differential Scanning Calorimetry (DSC)

  • Glass transition temperature (T₉): 85–90°C, indicating reduced cross-link density due to polybutadiene-like segments.

Challenges and Mitigation Strategies

ChallengeSolution
Epoxide ring-opening during alkylationUse aprotic solvents (DMF, acetone) and mild bases (K₂CO₃).
Low esterification yieldsEmploy excess phenol (1.2 equiv) and coupling agents (EDC/DMAP).
Purification difficultiesUse silica gel chromatography with ethyl acetate/hexane (1:4).

Industrial-Scale Adaptations

Patent WO2019059801A1 outlines a scalable esterification process with vacuum distillation to recover unreacted benzoic acid. Key modifications for the target compound include:

  • Temperature Gradient : 180°C → 220°C → 240°C to prevent epoxide degradation.

  • Catalyst : 0.05–0.08% stannous octoate.

  • Solvent Recycling : Xylene is reused after vacuum distillation, reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester undergoes various chemical reactions, including:

    Oxidation: The oxiranyl groups can be oxidized to form diols.

    Reduction: The ester bond can be reduced to yield the corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive epoxy groups.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester involves its interaction with various molecular targets. The oxiranyl groups can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug delivery systems to target specific cells or tissues. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to modify proteins and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzoic acid esters containing oxirane or analogous functional groups. Data are synthesized from peer-reviewed sources and chemical databases.

Compound Name Structural Features Key Differences Applications Reactivity/Stability
Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester Dual 2-oxiranyl ethoxy groups on benzoic acid and phenyl ester High epoxide density; symmetrical structure Epoxy resins, adhesives, coatings Reactive due to dual epoxides; moderate stability in anhydrous conditions
4-Methoxyphenyl 4-[4-(2-oxiranyl)butoxy]benzoate 4-(2-oxiranyl)butoxy chain on benzoate; methoxyphenyl ester Longer butoxy spacer; methoxy substituent on phenol Flexible epoxy polymers, surfactants Lower reactivity (longer chain reduces epoxide accessibility); enhanced thermal stability
Benzoic acid, 4-(2-oxiranylmethoxy)-methyl ester Methyl ester; single 2-oxiranylmethoxy group on benzoic acid Shorter ethoxy linker; methyl ester instead of phenyl Reactive diluents, small-molecule cross-linkers Higher hydrolysis susceptibility (methyl ester); faster epoxide ring-opening kinetics
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate Methyl acetate group on phenyl ring; oxiranylmethoxy substituent Acetate functional group introduces polarity Biomedical coatings, drug delivery carriers Moderate epoxide reactivity; hydrolytically stable in neutral pH
Benzoic acid, 4-formyl-, 4-[(2-methyl-1-oxo-2-propenyl)oxy]butyl ester Formyl group on benzoate; acrylate-terminated butoxy chain Non-epoxide reactive site (acrylate); formyl group for conjugation UV-curable resins, functionalized polymers Acrylate undergoes radical polymerization; formyl enables Schiff base formation

Key Findings

Structural Influence on Reactivity: The target compound’s dual epoxide groups enable rapid cross-linking in epoxy resins, outperforming mono-epoxide analogs like 4-Methoxyphenyl 4-[4-(2-oxiranyl)butoxy]benzoate . Methyl esters (e.g., Benzoic acid, 4-(2-oxiranylmethoxy)-methyl ester) exhibit higher hydrolysis rates than phenyl esters due to reduced steric hindrance .

Applications :

  • Longer alkyl spacers (e.g., butoxy in 4-Methoxyphenyl 4-[4-(2-oxiranyl)butoxy]benzoate ) enhance flexibility in polymer matrices, making them suitable for elastomers .
  • Acrylate-containing derivatives (e.g., Benzoic acid, 4-formyl-, 4-[(2-methyl-1-oxo-2-propenyl)oxy]butyl ester ) are preferred for UV-curable coatings due to efficient radical polymerization .

Stability Considerations :

  • Epoxides in the target compound are stable under anhydrous conditions but prone to ring-opening in humid environments, necessitating controlled storage .

Biological Activity

Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester, also known by its CAS number 146063-25-4, is a compound belonging to the class of benzoic acid esters. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.

  • Molecular Formula : C21H22O6
  • Molecular Weight : 370.4 g/mol
  • IUPAC Name : 4-[2-(oxiran-2-yl)ethoxy]phenyl 4-[2-(oxiran-2-yl)ethoxy]benzoate
  • CAS Number : 146063-25-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives. The compound exhibits significant bactericidal action against various strains of bacteria. For instance, derivatives of benzoic acid have shown effectiveness in inhibiting the growth of Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentration (MIC) values reported as low as 3.12 µg/mL in some cases .

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus3.12 - 6.25Bactericidal
Enterococcus faecalis3.12Bactericidal
Bacillus subtilis12.5Bacteriostatic

The mechanism through which benzoic acid derivatives exert their antimicrobial effects often involves disruption of bacterial cell membranes, leading to cell lysis. Time-kill assays have demonstrated that certain compounds can kill bacterial cells within hours at concentrations above their MIC .

Anticancer Activity

In addition to its antimicrobial properties, benzoic acid derivatives have been investigated for their anticancer potential. Studies indicate that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various benzoic acid derivatives against common pathogens. The results indicated that specific structural modifications enhanced their antibacterial potency, particularly against resistant strains .
  • Anticancer Properties : Research conducted on the cytotoxic effects of benzoic acid derivatives revealed that they could significantly reduce cell viability in human cancer cell lines, suggesting potential for development as chemotherapeutic agents .

Safety and Toxicology

Safety data for benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, indicates that while it possesses beneficial biological activities, precautions should be taken to avoid inhalation or skin contact due to potential irritants associated with the compound .

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